molecular formula C17H16FN5O B4586318 5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4586318
M. Wt: 325.34 g/mol
InChI Key: MJYBROKYJACVNZ-UHFFFAOYSA-N
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Description

5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16FN5O and its molecular weight is 325.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 325.13388831 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is a part of the 1,2,3-triazole analogs, known for their versatile chemical properties. These compounds, including 5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide, can undergo various chemical transformations. For instance, 4-amino-5-aminomethyl-1,2,3-triazoles, which are structurally related, can be synthesized through the reduction of 4-amino-5-cyanotriazoles (Albert, 1970).

Pharmaceutical Research

  • Research into similar triazole compounds has indicated their potential in pharmaceutical applications. For example, 4-substituted 5-amino-1-phenyl-1,2,3-triazoles have been studied for their ability to undergo Dimroth rearrangements and synthesize v-triazolo[4,5-d]pyrimidines, which have potential therapeutic applications (Sutherland & Tennant, 1971).

Bioactive Compound Synthesis

  • The compound is also relevant in the synthesis of peptidomimetics or biologically active compounds based on the triazole scaffold. It’s used as a starting point for synthesizing various biologically active compounds, including those that act as inhibitors for HSP90, a crucial protein in cancer cell survival (Ferrini et al., 2015).

Antimicrobial and Anticancer Studies

  • Similar triazole derivatives have been synthesized and tested for their antimicrobial activities. This suggests the potential use of this compound in developing new antimicrobial agents (Bektaş et al., 2010).
  • Additionally, research into N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which include structural elements similar to the compound , indicates potential for anticancer applications. These compounds have shown cytotoxic effects on cancer cell lines, highlighting the compound's relevance in cancer research (Butler et al., 2013).

Properties

IUPAC Name

5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O/c1-10-3-6-13(9-11(10)2)20-17(24)15-16(19)23(22-21-15)14-7-4-12(18)5-8-14/h3-9H,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYBROKYJACVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 2
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5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
5-amino-N-(3,4-dimethylphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide

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